molecular formula C22H22N2O5 B3019723 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid CAS No. 2460756-03-8

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B3019723
CAS No.: 2460756-03-8
M. Wt: 394.427
InChI Key: HJOBHLVCGNOWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid is a complex organic compound with the molecular formula C22H22N2O5. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the formation of the piperazine ring and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like Fmoc-Cl for the protection step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The piperazine ring can interact with various biological molecules, influencing their activity and stability. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid is unique due to its combination of the Fmoc protecting group, the piperazine ring, and the acetic acid moiety. This combination provides a versatile platform for various chemical modifications and applications in research and industry.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-23-10-11-24(19(21(23)27)12-20(25)26)22(28)29-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOBHLVCGNOWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1=O)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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